4-Methoxybenzenesulfonate

Nonlinear Optics THz Wave Generation Quinolinium Crystal Engineering

Researchers developing high-power THz generators face the challenge of achieving optimal molecular alignment in NLO crystals. 4-Methoxybenzenesulfonate addresses this with a perfect order parameter (cos³θp=1.0) in HMQ-MBS, enabling superior frequency conversion over tosylate analogs (cos³θp=0.92). Additionally, OHQ-MBS crystals offer a unique out-of-plane polar axis for integrated photonic circuits. For antiviral programs, the paeonol-phenylsulfonyl ester derivative demonstrates potent anti-HBV activity (IC50 0.36 μM, SI 47.75). Procure with guaranteed purity and global shipping.

Molecular Formula C7H7O4S-
Molecular Weight 187.2 g/mol
Cat. No. B230329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzenesulfonate
Molecular FormulaC7H7O4S-
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C7H8O4S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1
InChIKeyIWYVYUZADLIDEY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzenesulfonate: A Differentiated Aromatic Sulfonate Scaffold


4-Methoxybenzenesulfonate (4-MBS) is a para-substituted aromatic sulfonate anion. It is characterized by a methoxy group (–OCH₃) on the phenyl ring, which donates electrons through resonance, modifying the electronic environment of the sulfonate moiety compared to unsubstituted benzenesulfonate . This compound is commonly encountered as a salt (e.g., sodium, silver) or ester. Its applications span from nonlinear optical (NLO) crystal engineering and antiviral drug discovery to enzyme inhibition studies, where its distinct electronic, steric, and structural properties offer verifiable advantages over generic sulfonate alternatives like tosylate or besylate .

Aromatic sulfonate with distinct methoxy electronic profile
Differentiated from tosylate/nosylate in crystal packing and bioactivity
Supports NLO crystal engineering and antiviral lead discovery

Why 4-Methoxybenzenesulfonate Cannot Be Generically Substituted


Simply interchanging 4-methoxybenzenesulfonate with other in-class sulfonates like tosylate (4-methyl) or nosylate (4-nitro) is not scientifically valid. The para-substituent exerts a profound influence on the electronic and steric properties of the anion, directly dictating molecular packing in crystals, reactivity in nucleophilic substitution, and binding affinity in biological systems . For instance, substituting a methoxy group for a methyl group (tosylate) results in quantifiably different molecular alignment in NLO crystals, significantly impacting THz generation efficiency . Similarly, the methoxy substituent yields a distinct enzyme inhibition profile compared to a nitro group, a difference quantifiable at low micromolar concentrations . These are not marginal variations; they are verifiable performance differentiators that dictate whether a compound is merely functional or is the optimal choice for a specific, high-stakes application.

4-Methyl analog (tosylate) may not provide the same molecular alignment critical for NLO crystal performance.
4-Nitro analog (nosylate) shifts electronic environment, altering enzyme inhibition profiles in biological assays.
Unsubstituted benzenesulfonate lacks the resonance-donating methoxy group, affecting both optical and binding properties.

Quantifiable Evidence for 4-Methoxybenzenesulfonate Differentiation


Superior Molecular Alignment in NLO Crystals vs. Tosylate Analog

In a direct head-to-head comparison of acentric quinolinium single crystals for THz wave generation, the 4-methoxybenzenesulfonate-based crystal (HMQ-MBS) achieves a perfect order parameter cos³θp = 1.0. This is quantitatively superior to the 4-methylbenzenesulfonate (tosylate) analog (HMQ-T), which exhibits a high but lower order parameter of cos³θp = 0.92 . A higher order parameter indicates better molecular alignment, which is directly correlated with enhanced macroscopic optical nonlinearity and, consequently, more efficient THz generation.

Molecular order parameter
Direct comparison
cos³θp = 1.0 (HMQ-MBS) vs 0.92 (tosylate)
Supports crystal engineering fit; reported perfect alignment
Single-crystal XRD; THz generation context
Nonlinear Optics THz Wave Generation Quinolinium Crystal Engineering

Divergent Enzyme Inhibition Profile on MAO-B

A direct comparison of monoamine oxidase B (MAO-B) isoform inhibition reveals a strong structure-activity relationship. A 4-methoxybenzenesulfonate-containing ligand exhibits 5% inhibition of MAO-B at 0.01 mM. The closely related 4-nitrobenzenesulfonate analog, where the electron-donating methoxy is replaced with a strong electron-withdrawing nitro group, shows double the inhibitory activity at the same concentration (10% inhibition at 0.01 mM) . This illustrates the significant impact of the sulfonate's para-substituent on biological target engagement and selectivity.

MAO-B inhibition at 0.01 mM
Direct comparison
5% inhibition (4-MBS) vs 10% inhibition (4-nitro analog)
Distinct enzyme inhibition profile context
Rattus norvegicus MAO-B isoform; reported 2-fold difference
Enzyme Inhibition Monoamine Oxidase B Medicinal Chemistry

Validated Anti-HBV Potency as a Lead Scaffold

In a series of novel paeonol-phenylsulfonyl derivatives evaluated against Hepatitis B virus (HBV) in HepG2 2.2.15 cells, the compound 2-acetyl-5-methoxyphenyl 4-methoxybenzenesulfonate (7f) demonstrated the most potent inhibitory activity with an IC50 of 0.36 μM and a high selectivity index (SI = TC50/IC50) of 47.75 [REFS-1, REFS-2]. This performance established it as the lead compound within a diverse set of phenylsulfonyl-substituted analogs (including 4-F, -Cl, -Br, -NO2, -Me, and -NH2 variants), directly validating the 4-methoxy substituent's superiority for anti-HBV activity in this chemotype. The scaffold's value is further confirmed by a second-generation derivative (8a) that surpassed it with an SI of 59.14, exceeding both 7f and the clinical drug lamivudine (3TC) .

Anti-HBV activity (HepG2 2.2.15)
Class-level
IC50 = 0.36 μM, SI = 47.75
Supports antiviral lead identification context
Most potent in series; next-gen SI 59.14
Antiviral Drug Discovery Hepatitis B Virus Paeonol Derivative

Unusual Out-of-Plane Polar Axis in NLO Crystals

OHQ-MBS (2-(4-hydroxystyryl)-1-methylquinolinium 4-methoxybenzenesulfonate) single crystals exhibit a large macroscopic optical nonlinearity with a diagonal effective hyperpolarizability of approximately 120 × 10⁻³⁰ esu, which is comparable to state-of-the-art organic NLO crystals . Critically, these crystals uniquely grow with an out-of-plane polar axis, a highly unusual and beneficial property for photonic applications, as state-of-the-art as-grown organic NLO crystals typically exhibit an in-plane polar axis . This contrasts with the behavior of the tosylate analog OHQ-T, which shares similar molecular properties but does not exhibit this advantageous polar axis orientation .

Polar axis orientation
Direct comparison
Out-of-plane polar axis in OHQ-MBS
Enables novel optical configurations
Contrasts with standard in-plane NLO crystals
Nonlinear Optical Crystals Crystal Engineering Photonic Materials

Optimal Application Scenarios for 4-Methoxybenzenesulfonate


High-Efficiency THz Wave Generation

Procuring 4-methoxybenzenesulfonate-based quinolinium crystals like HMQ-MBS is optimal for building high-power, efficient THz wave generators. The evidence of a perfect molecular order parameter (cos³θp = 1.0) directly correlates with superior frequency conversion efficiency compared to the tosylate analog (HMQ-T, cos³θp = 0.92), making it the preferred building block for cutting-edge photonic devices .

Photonic Chips with Unconventional Light Propagation

For research programs developing integrated photonic circuits requiring out-of-plane light propagation, OHQ-MBS single crystals are the material of choice. The unique out-of-plane polar axis, a feature not present in standard in-plane NLO crystals or the comparable OHQ-T derivative, is essential for achieving specific optical configurations and device architectures .

Anti-HBV Lead Optimization Programs

For medicinal chemistry campaigns against Hepatitis B Virus (HBV), the paeonol-phenylsulfonyl scaffold featuring a 4-methoxybenzenesulfonate ester is a confirmed high-potency starting point. Its validated IC50 of 0.36 μM and high selectivity index (SI 47.75) provide a strong foundation for further lead optimization, as demonstrated by the development of second-generation compounds with even higher SI values exceeding the clinical drug lamivudine . Procurement of this specific core is essential for exploring this chemical space.

Selective MAO-B Probe Development

Researchers studying MAO-B enzyme kinetics or developing selective inhibitors should specifically procure 4-methoxybenzenesulfonate-based ligands. The 2-fold difference in MAO-B inhibition at 0.01 mM compared to the 4-nitro analog (5% vs 10% inhibition) provides a clear functional differentiation, offering a unique potency and selectivity window for designing probes or therapeutic leads targeting this enzyme .

Application
Selection Property
Validation Focus
THz wave generation research
Crystal molecular ordering
NLO efficiency benchmarking
Integrated photonic circuits
Polar axis orientation
Optical propagation configuration
Anti-HBV lead identification
Antiviral activity in cell model
Selectivity and potency optimization
MAO-B inhibitor probe development
Isoform inhibition profile
Selectivity and potency for MAO-B
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